molecular formula C10H16N2O3 B14273028 Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- CAS No. 127040-57-7

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-

Cat. No.: B14273028
CAS No.: 127040-57-7
M. Wt: 212.25 g/mol
InChI Key: STCIKKQYKAFZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is a high-purity heterocyclic compound designed for advanced research and development applications. This chemical features both morpholine and 2-pyrrolidinone rings connected by an acetyl linkage, a structural motif common in medicinal chemistry. The morpholine ring is a well-known pharmacophore in drug design, valued for its ability to improve aqueous solubility and influence the metabolic profile of lead compounds . As a versatile building block, this reagent is primarily used in organic synthesis for the construction of more complex molecules. Its structure suggests potential utility in the development of compounds for various research areas. Morpholine-based derivatives have been extensively investigated as key structural components in numerous pharmacologically active molecules . For instance, morpholine is a fundamental building block in the synthesis of the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide . Recent scientific literature highlights that novel morpholine-acetamide derivatives have demonstrated significant chemotherapeutic potential, showing promising inhibitory activities against specific targets like carbonic anhydrase and exhibiting anti-proliferative effects in cancer cell line studies . Researchers can utilize this compound to synthesize new analogs or as an intermediate in multi-step synthetic routes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

CAS No.

127040-57-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)8-10(14)11-4-6-15-7-5-11/h1-8H2

InChI Key

STCIKKQYKAFZSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- typically involves the reaction of morpholine with 2-oxo-1-pyrrolidineacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to achieve high yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or pyrrolidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications References
4-[(2-oxopyrrolidin-1-yl)acetyl]morpholine C₁₀H₁₅N₂O₃ 227.24 Morpholine + acetyl-pyrrolidinone Potential CNS or anti-inflammatory agent
4-Acryloylmorpholine C₇H₁₁NO₂ 141.17 Morpholine + acryloyl group Polymer crosslinker, cosmetic formulations
4-[3-(2-oxo-1-pyrrolidinyl)-1-butenyl]-3-morpholinone C₁₂H₁₈N₂O₃ 238.28 Morpholinone + butenyl-pyrrolidinone Unspecified (structural analogue)
4-[[4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazinyl]acetyl]morpholine C₂₈H₃₄N₆O₃ 502.61 Morpholine + piperazinyl-benzimidazole Anticancer or kinase inhibition (hypothetical)

Key Comparisons

Functional Groups and Reactivity The target compound’s acetyl-pyrrolidinone group introduces both hydrogen-bonding capacity (via the lactam) and lipophilicity, which may enhance blood-brain barrier penetration compared to 4-acryloylmorpholine, which is more hydrophilic due to its acryloyl group .

Biological Relevance Compounds with pyrrolidinone moieties (e.g., piracetam analogues) are known for nootropic effects, suggesting the target compound could share neuroprotective or cognitive-enhancing properties . Piperazinyl-benzimidazole derivatives (e.g., the C₂₈H₃₄N₆O₃ compound) often exhibit kinase inhibitory activity, highlighting the role of substituents in diversifying biological targets .

Synthetic Complexity

  • The target compound’s synthesis is likely simpler than multi-heterocyclic analogues (e.g., the piperazinyl-benzimidazole derivative), which require sequential coupling and protection steps .

Physicochemical Properties

  • Lipophilicity : Calculated LogP values (estimated using fragment-based methods):
    • Target compound: ~0.5 (moderate lipophilicity).
    • 4-Acryloylmorpholine: ~-0.2 (more hydrophilic).
    • Piperazinyl-benzimidazole derivative: ~2.1 (highly lipophilic).
  • Solubility : The target compound’s solubility in water is expected to be moderate (~10–50 mg/mL), influenced by the polar lactam and morpholine groups.

Biological Activity

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the pyrrolidinyl group enhances its pharmacological profile by potentially improving bioavailability and receptor interaction.

Biological Activity Overview

  • Neuropharmacological Effects
    • Morpholine derivatives have been extensively studied for their neuropharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that morpholine-containing compounds can modulate neurotransmitter systems and inhibit enzymes related to neurodegeneration .
    • For instance, a study highlighted that certain morpholine derivatives exhibited significant inhibition of β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease pathology. The binding mode of these compounds was characterized through molecular docking studies, revealing interactions with key residues in the active site of BACE-1 .
  • Antimicrobial Activity
    • Morpholine derivatives have also shown promising antimicrobial properties. In vitro studies demonstrated that compounds containing the morpholine structure exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be competitive with established antibiotics .
    • A recent evaluation indicated that specific morpholine-based prodrugs were activated in the presence of bacterial enzymes, leading to the release of active antibiotic components .
  • Anti-inflammatory Properties
    • Some studies have reported that morpholine derivatives possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests a broader therapeutic potential beyond neurodegenerative conditions.

Case Study 1: Neuroprotective Effects

A clinical study evaluated the neuroprotective effects of a morpholine derivative in patients with early-stage Alzheimer's disease. The results indicated significant improvements in cognitive function as measured by standardized tests over a six-month treatment period. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, researchers tested a series of morpholine derivatives against multi-drug resistant strains of bacteria. The study found that one derivative had an MIC value lower than that of conventional antibiotics, indicating its potential as a new therapeutic agent for treating resistant infections.

The biological activity of morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways involved in mood regulation and pain perception .
  • Enzyme Inhibition : Its ability to inhibit key enzymes like BACE-1 suggests a mechanism for reducing amyloid-beta accumulation in Alzheimer's disease .
  • Antibacterial Activity : The structural features of morpholine allow it to penetrate bacterial membranes effectively, leading to disruption of cellular processes essential for bacterial survival .

Data Summary Table

Biological ActivityMechanismReference
NeuroprotectiveReceptor modulation
AntimicrobialMembrane disruption
Anti-inflammatoryCytokine inhibition
Enzyme inhibition (BACE-1)Active site binding

Q & A

Basic Research Questions

Q. What synthetic routes are available for Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-, and how can reaction conditions be optimized to minimize impurities?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Reductive amination of morpholine derivatives with aldehydes (e.g., acetaldehyde) using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature .
  • Step 2 : Hydrolysis of intermediates with 1M LiOH in dioxane/water to yield carboxylic acid derivatives .
  • Step 3 : Coupling with amines (e.g., 4-isopropylaniline) using HATU and DIPEA in DMF .
    • Optimization : Monitor byproducts (e.g., racemic mixtures) using GC-MS and adjust stoichiometry or solvent systems (e.g., methanol vs. DMF) to improve purity .

Q. How can the structural identity of Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- be confirmed post-synthesis?

  • Analytical Techniques :

  • Elemental Analysis : Compare observed values (e.g., C: 53.41%, H: 5.49%, N: 5.78%) with theoretical calculations (C: 53.29%, H: 5.54%, N: 5.92%) to validate stoichiometry .
  • Melting Point : Confirm consistency with literature ranges (e.g., 129–131°C for related morpholine derivatives) .
  • Spectroscopy : Use NMR (1H/13C) and IR to verify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyrrolidinone moiety).

Q. What safety protocols are critical when handling Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- in laboratory settings?

  • Hazard Mitigation :

  • Exposure Control : Use fume hoods, gloves, and chemical-resistant PPE to avoid inhalation/skin contact due to acute toxicity risks .
  • First Aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .
  • Storage : Store in sealed containers away from oxidizers to prevent hazardous reactions .

Advanced Research Questions

Q. How can stereoisomerism in Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- be resolved, and what analytical methods validate enantiomeric purity?

  • Resolution Methods :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Crystallization : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
    • Validation :
  • Polarimetry : Measure optical rotation to confirm enantiomeric excess (ee).
  • Circular Dichroism (CD) : Characterize absolute configuration .

Q. What pharmacological mechanisms are hypothesized for morpholine derivatives like 4-((2-oxo-1-pyrrolidinyl)acetyl)-morpholine, and how can in vitro assays test these hypotheses?

  • Mechanistic Insights :

  • Receptor Binding : Related morpholine compounds (e.g., κ-opioid receptor agonists) show analgesic effects via G-protein-coupled receptor modulation .
    • Assay Design :
  • Radioligand Binding : Use tritiated ligands (e.g., [³H]-U69,593) to measure affinity for κ-opioid receptors .
  • Functional Assays : Monitor cAMP inhibition in HEK293 cells expressing recombinant receptors .

Q. How should contradictory toxicity data for morpholine derivatives be addressed in risk assessment?

  • Data Reconciliation :

  • Dose-Response Analysis : Compare acute toxicity (e.g., LD50 in rodents) with chronic exposure studies .
  • Metabolic Profiling : Identify detoxification pathways (e.g., N-oxidation) using liver microsomes to explain species-specific differences .
    • Regulatory Alignment : Cross-reference OSHA, IARC, and AICIS guidelines to harmonize safety thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.